molecular formula C4H2N2O3S B13932902 4-Nitro-2-thiazolecarboxaldehyde CAS No. 466686-78-2

4-Nitro-2-thiazolecarboxaldehyde

Cat. No.: B13932902
CAS No.: 466686-78-2
M. Wt: 158.14 g/mol
InChI Key: IBUNQDAAHWNUOT-UHFFFAOYSA-N
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Description

4-Nitro-2-thiazolecarboxaldehyde is an organic compound with the molecular formula C5H3N3O3S It is characterized by the presence of a nitro group (-NO2) and an aldehyde group (-CHO) attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-thiazolecarboxaldehyde typically involves the nitration of 2-thiazolecarboxaldehyde. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction proceeds as follows:

2-Thiazolecarboxaldehyde+HNO3This compound+H2O\text{2-Thiazolecarboxaldehyde} + \text{HNO3} \rightarrow \text{this compound} + \text{H2O} 2-Thiazolecarboxaldehyde+HNO3→this compound+H2O

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2-thiazolecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using reducing agents like tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 4-Nitro-2-thiazolecarboxylic acid.

    Reduction: 4-Amino-2-thiazolecarboxaldehyde.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitro-2-thiazolecarboxaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-2-thiazolecarboxaldehyde is primarily based on its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with biological macromolecules, leading to various biochemical effects. The nitro group can be reduced to form reactive nitrogen species, which can further react with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

    2-Thiazolecarboxaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitrobenzaldehyde: Contains a nitro group and an aldehyde group but lacks the thiazole ring, resulting in different chemical properties and reactivity.

Uniqueness: 4-Nitro-2-thiazolecarboxaldehyde is unique due to the presence of both a nitro group and a thiazole ring, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research applications.

Properties

CAS No.

466686-78-2

Molecular Formula

C4H2N2O3S

Molecular Weight

158.14 g/mol

IUPAC Name

4-nitro-1,3-thiazole-2-carbaldehyde

InChI

InChI=1S/C4H2N2O3S/c7-1-4-5-3(2-10-4)6(8)9/h1-2H

InChI Key

IBUNQDAAHWNUOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C=O)[N+](=O)[O-]

Origin of Product

United States

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